molecular formula C14H16N2O3 B11953197 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic Acid

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic Acid

Cat. No.: B11953197
M. Wt: 260.29 g/mol
InChI Key: VTESFIQSEVFMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives focus on optimizing yield and purity. These methods may involve catalytic processes and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer, microbial infections, and inflammatory disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the indole ring, which can lead to unique biological activities and chemical reactivity .

Properties

IUPAC Name

2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-3-4-11-10(7-15-12(11)5-8)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESFIQSEVFMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.